ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate
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Description
Ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.11037616 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
In a study by Başoğlu et al. (2013), ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, including 1,3-thiazole, were synthesized using microwave-assisted methods. These compounds were then screened for their antimicrobial, antilipase, and antiurease activities, revealing that some possessed good to moderate antimicrobial activity against test microorganisms, with specific compounds showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antituberculosis Activity
Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates by molecular hybridization, which were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results in inhibiting Mycobacterium tuberculosis DNA gyrase and was not cytotoxic at significant concentrations (Jeankumar et al., 2013).
Crystal Structure Analysis
The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was studied by Faizi et al. (2016), providing insight into the molecular conformation and interactions within the crystal lattice. This study highlighted the importance of crystallography in understanding the structural aspects of such compounds (Faizi, Ahmad, & Golenya, 2016).
GyrB Inhibition for Antitubercular Activity
Reddy et al. (2014) explored the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives, including piperazine moieties, for their inhibitory activity against Mycobacterium tuberculosis DNA GyrB. These compounds, designed by molecular hybridization, showed significant inhibition of the GyrB ATPase assay and antitubercular activity, suggesting their potential as novel antitubercular agents (Reddy et al., 2014).
Properties
IUPAC Name |
ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-22-16(21)20-9-7-19(8-10-20)15-18-14(11-23-15)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOFDPGVFFLTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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